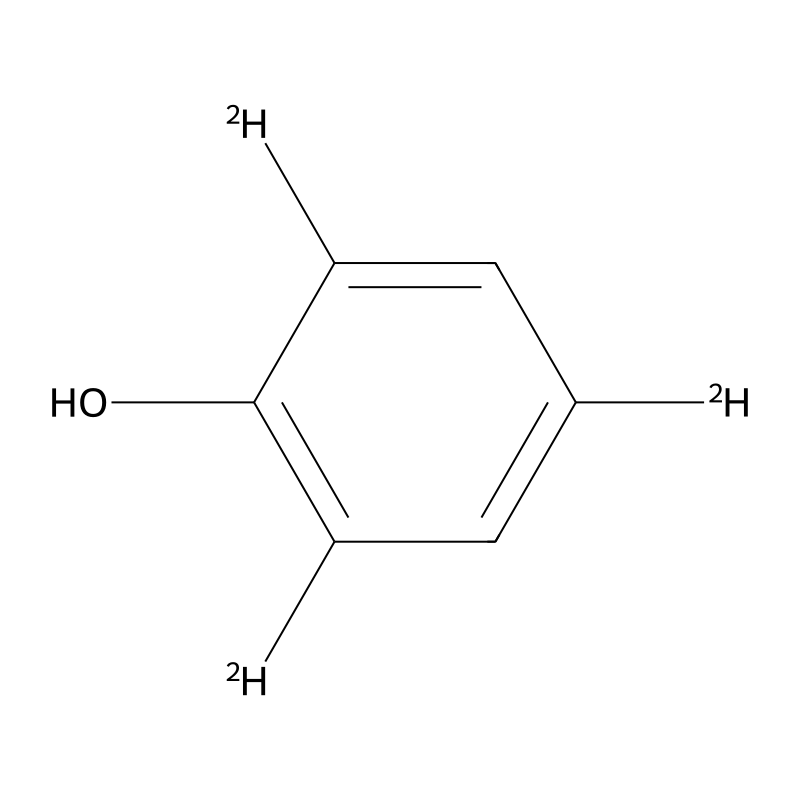

Phen-2,4,6-d3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

deuterium kinetic isotope effect mechanism studies

Quantitative Data from Deuterium KIE Studies

The table below summarizes key quantitative findings from recent DKIE studies, highlighting the isotope effects observed in various biochemical systems.

| System/Reaction Studied | Observed DKIE (k_H/k_D) | Interpretation / Mechanism Implied | Citation |

|---|

| EAL (Ethanolamine Ammonia-Lyase) | Steady-state: ~7.5 Low-T (203-225 K): ~2 | Large steady-state effect suggests H-transfer (HT) is rate-limiting at physiological temperatures. The smaller low-T effect indicates a change in rate-determining step, with contributions from both radical rearrangement and HT. | [1] | | Bacterial Luciferase | ~1.5 (aldehydic DKIE) | The isotope effect is attributed to a single, rate-limiting step involving hydride transfer. Computational studies support a mechanism with a dioxirane intermediate and rate-limiting electron transfer. | [2] | | Chugaev Elimination | Measured via intermolecular & intramolecular DKIE | The significant DKIE indicates that the reaction is dominated by quantum mechanical tunneling, even at elevated temperatures. | [3] | | Electrochemical EET in *S. oneidensis* | Method developed to measure DKIE | The protocol is designed to detect a DKIE if proton transport coupled to extracellular electron transfer (EET) is the rate-limiting step. | [4] | | DHFR (Dihydrofolate Reductase) | DKIE measured vs. pH | NADPH is a "sticky" substrate, and the chemical step of hydride transfer is at least partially rate-limiting. Simulations confirm nuclear quantum effects and hydrogen tunneling. | [5] [6] |

Detailed Experimental Protocols

This section outlines two detailed methodologies for conducting DKIE studies, one using a whole-cell electrochemical system and another employing low-temperature electron paramagnetic resonance (EPR) spectroscopy.

Protocol 1: Electrochemical Detection of DKIE on Extracellular Electron Transport

This protocol measures the DKIE on proton-coupled electron transfer in living microbial cells [4].

1. Cell Preparation and Biofilm Formation

- Cultivation: Grow Shewanella oneidensis MR-1 cells aerobically in Luria-Bertani (LB) medium.

- Adaptation: Centrifuge the cells and resuspend them in a defined anaerobic medium (DM) supplemented with lactate (electron donor) and yeast extract.

- Electrode Setup: Construct a three-electrode electrochemical reactor with an Indium Tin Oxide (ITO) working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. Maintain anaerobic conditions by purging with nitrogen gas.

- Biofilm Growth: Inject the cell suspension into the reactor and apply a constant potential (+0.4 V vs. Standard Hydrogen Electrode) to the ITO working electrode for about 25 hours to form a uniform, electroactive monolayer biofilm.

2. Ensuring the Rate-Limiting Step

- Solution Replacement: Stop the potential application. Carefully remove the supernatant and replace it with fresh, deoxygenated DM containing a high concentration (e.g., 10 mM) of lactate.

- Purpose: This critical step ensures that upstream metabolic processes (e.g., lactate oxidation) are not rate-limiting, allowing the measurement to specifically probe the kinetics of extracellular electron transport (EET) via outer-membrane cytochromes.

3. DKIE Measurement

- Baseline Measurement: Resume the potential application and record the stable baseline current generated by the biofilm in the H₂O-based medium.

- Isotope Exchange: Replace the supernatant with an identical medium prepared with D₂O instead of H₂O.

- Final Measurement: Record the current output under deuterated conditions.

- Calculation: The DKIE is calculated as the ratio of the current in H₂O to the current in D₂O (KIE = I_H / I_D). A KIE > 1 indicates that proton transport is kinetically coupled to the rate-limiting EET process.

Protocol 2: Low-Temperature EPR to Study DKIE in Radical Enzymes

This protocol uses EPR to measure the DKIE on the radical rearrangement and hydrogen transfer steps in enzymes like ethanolamine ammonia-lyase (EAL) at cryogenic temperatures [1].

1. Sample Preparation and Cryotrapping

- Deuterated Substrate: Use a deuterated substrate, such as 1,1,2,2-²H₄-aminoethanol.

- Reaction Initiation: Mix the EAL enzyme with its coenzyme (adenosylcobalamin, AdoCbl) and the deuterated substrate in an aerobic buffer at 0-4°C under dim red light.

- Rapid Freezing: After a brief incubation (10-15 seconds), rapidly freeze the reaction mixture by immersing the EPR tube in isopentane at ~140 K. This "cryotraps" a cob(II)alamin-substrate radical pair intermediate.

2. Time-Resolved EPR Kinetics

- Temperature Step: Place the frozen sample in the EPR spectrometer and increase the temperature to a specific value between 203 K and 225 K.

- Kinetic Data Collection: Immediately begin continuous acquisition of full-spectrum EPR data to monitor the decay of the substrate radical signal over time.

- Data Fitting: Fit the decay of the EPR signal to a first-order (monoexponential) or multi-order (biexponential) kinetic model to obtain the observed rate constant ((k_{obs})) for the radical decay at that temperature.

3. Isotope Effect Calculation

- Comparison: Repeat the entire experiment using the natural abundance (protium, ¹H) substrate.

- Analysis: Calculate the observed isotope effect (IE_obs) at each temperature as the ratio of the rate constant for the ¹H-substrate to the rate constant for the ²H-substrate (IE_obs = (k_H / k_D)).

- Interpretation: The IE_obs provides insight into which chemical step (radical rearrangement or hydrogen transfer) is rate-determining under the specific experimental conditions and how protein dynamics influence the reaction.

Mechanistic Insights from DKIE Studies

Deuterium KIE data provides deep insights into reaction mechanisms, as illustrated in the following case studies and corresponding diagrams.

Case Study 1: SN1 vs. SN2 Reaction Mechanisms

DKIE is a powerful tool for distinguishing between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The key difference lies in the secondary kinetic isotope effect at the α-carbon [7].

- SN1 Mechanism: This proceeds through a carbocation transition state where the α-carbon becomes sp² hybridized. This change leads to a loss of hyperconjugative interactions with the α-C-H/D bonds, resulting in a large normal secondary KIE (≈1.22 per D).

- SN2 Mechanism: This involves a concerted front-side attack and inversion of configuration at the α-carbon. The transition state is more congested, leading to a smaller, often inverse KIE (≤1 per D).

The following diagram contrasts the two mechanisms and their characteristic KIEs.

Diagram contrasting SN1 and SN2 mechanisms and their characteristic secondary deuterium KIEs.

Case Study 2: The Bacterial Luciferase Mechanism

The bacterial luciferase reaction, which produces light, exhibits an enigmatic aldehydic DKIE of about 1.5. A combined experimental and computational study concluded that this DKIE arises from a single kinetic step [2]. The mechanism is proposed to proceed through a flavin C4a-hydroperoxy hemiacetal intermediate, followed by the rate-limiting formation of a dioxirane intermediate via electron transfer. The DKIE of ~1.9 associated with the conversion of this hemiacetal is consistent with the observed experimental value.

Case Study 3: Protein Dynamics and Tunneling in DHFR

Mixed quantum/classical molecular dynamics simulations of Dihydrofolate Reductase (DHFR) catalysis demonstrate that nuclear quantum effects, including hydrogen tunneling, play a significant role. The calculated DKIE from these simulations agrees with experimental values [6]. Furthermore, the research identified a network of coupled motions throughout the protein—from the active site to distal residues—that "promote" the hydride transfer reaction by modulating the activation free energy. This has profound implications for understanding enzyme efficiency and for drug design.

The diagram below maps the complex reaction pathway for EAL, showing how different protein configurations influence the radical decay pathway.

Reaction pathway for EAL showing native and non-native decay paths from distinct protein configurational states (S1• and S2•). RR = Radical Rearrangement, HT = Hydrogen Transfer.

References

- 1. Resolve Low-Temperature... Deuterium Kinetic Isotope Effects [pmc.ncbi.nlm.nih.gov]

- 2. and the Deuterium of the... kinetic isotope effects mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. as Deuterium Probes for... Kinetic Isotope Effects Mechanistic [escholarship.org]

- 4. Electrochemical Detection of Deuterium Kinetic Isotope on... Effect [jove.com]

- 5. Mechanism of the reaction catalyzed by dihydrofolate from... reductase [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear quantum effects and enzyme dynamics in dihydrofolate ... [experts.illinois.edu]

- 7. - Wikipedia Kinetic isotope effect [en.wikipedia.org]

Core Theory: Why C-D and C-H Vibrate Differently

The vibrational frequency of a chemical bond is approximated by the formula for a harmonic oscillator: [ \tilde{\nu} = \frac{1}{2\pi c} \sqrt{\frac{k}{\mu}} ] where (k) is the force constant of the bond and (\mu) is the reduced mass of the system [1].

- The Mass Effect: When hydrogen (H, mass ~1) is replaced by deuterium (D, mass ~2), the reduced mass of the C-H/D system nearly doubles. Since the frequency is inversely related to the square root of the reduced mass ((\tilde{\nu} \propto 1/\sqrt{\mu})), this increase in mass causes the fundamental stretching vibration of the C-D bond to shift to a lower frequency (a "redshift") [1].

- Quantitative Shift: The ratio of the vibrational frequencies can be estimated as: [ \frac{\tilde{\nu}{C-H}}{\tilde{\nu}{C-D}} \approx \sqrt{\frac{\mu_{C-D}}{\mu_{C-H}}} \approx \sqrt{2} \approx 1.35 \text{ to } 1.41 ] This predicts that the C-D stretch will appear at a frequency roughly 1.35 to 1.41 times lower than that of the C-H stretch. In practice, this translates to the C-D stretch appearing between 2050 and 2300 cm⁻¹, while the C-H stretch is typically found between 2850 and 3300 cm⁻¹ [1].

Quantitative Data and Spectral Comparisons

The table below summarizes the key spectral regions for C-H and C-D stretches and provides specific examples from the literature.

| Bond Type | General Spectral Region (cm⁻¹) | Specific Example & Context | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 2850 - 3300 [1] | Alkyne C-H in solvation (C-H···O bond) [2] | Large redshifts of 50-100 cm⁻¹ from free C-H |

| C-D Stretch | 2050 - 2300 [1] | C-D stretch in deuterated formic acid dimer ((DCOOH)₂) [3] | Reported in the C-D stretching region |

Beyond simple stretches, isotopic substitution also affects coupling with other vibrational modes. In the formic acid dimer, a three-state deperturbation analysis of (DCOOH)₂ showed significant coupling between the C-D fundamental vibration and combination vibrations, which complicates the spectrum [3].

Experimental and Computational Protocols

Infrared (IR) Absorption Spectroscopy

This is the standard technique for measuring these vibrations.

- Protocol Workflow:

- Sample Preparation: For solution studies, dissolve the compound in a suitable solvent (e.g., heavy water for amino acids [4]) and use cells with IR-transparent windows. For gas-phase studies, use a jet-cooled expansion to simplify the spectrum by cooling molecules to their lowest vibrational state [3].

- Data Collection: Acquire spectra using an FTIR spectrometer. For higher resolution in gas-phase studies, a tunable diode laser can be used [3].

- Spectral Interpretation: Identify the characteristic, strong C-D stretching peak in the ~2200 cm⁻¹ region, which is generally free of other common functional group absorptions [1].

The following diagram illustrates the key steps and decision points in this protocol.

Experimental workflow for vibrational frequency analysis

Computational Chemistry and Modeling

Computational methods are crucial for predicting spectra and interpreting complex features, such as vibrational coupling.

Standard DFT Protocol:

- Model Construction: Build an initial 3D molecular structure.

- Geometry Optimization: Optimize the structure to its minimum energy configuration using Density Functional Theory (DFT) with a functional like PBE [5].

- Frequency Calculation: Perform a harmonic vibrational frequency calculation on the optimized geometry to obtain theoretical frequencies and intensities.

- Analysis: Compare calculated spectra with experimental data. Assign peaks to specific vibrational modes (e.g., C-D stretch). For systems with hydrogen bonding, advanced methods like a decomposition analysis based on absolutely localized molecular orbitals (ALMOs) can quantify contributions from effects like bond polarization and charge transfer beyond pure electrostatics [2].

Advanced Modeling Considerations:

- Traditional single-molecule models often fail to accurately capture the effects of the molecular environment, such as hydrogen bonding, leading to significant errors [5].

- A multi-molecular fragment model that includes neighboring molecules has been shown to yield superior agreement with experimental results compared to single-molecule or scaled calculations [5].

Applications in Research

The C-D bond is a powerful tool in scientific research:

- Vibrational Probe: The C-D stretch's distinct, isolated absorption band makes it an excellent site-specific reporter in complex systems like proteins. 2D IR spectroscopy of the C-D stretch can be used to study local environments and dynamics [3].

- Mechanism and Metabolism Studies: Using deuterated compounds allows researchers to track reaction pathways and study kinetic isotope effects (KIE), which is vital in drug development for investigating metabolic fate [6].

- Technique Development: Deuterium labeling is integral to advanced methods like Vibrational Circular Dichroism (VCD) [4] and is used in the development of vibrational probes for high-content phenotypic profiling in drug discovery (e.g., the VIBRANT method) [6].

References

- 1. Interpreting IR Specta: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

- 2. Beyond the Vibrational Stark Effect: Unraveling the Large Redshifts of... [pubmed.ncbi.nlm.nih.gov]

- 3. action Vibrational of the spectroscopy - C and... | Semantic Scholar H [semanticscholar.org]

- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 5. Harmonic Vibrational Simulation of Pharmaceutical... Frequency [pmc.ncbi.nlm.nih.gov]

- 6. VIBRANT: a phenotyping method for drug using discovery ... vibrational [nature.com]

role of deuterated phenols in metabolic pathway studies

The Role of Deuterated Phenols in Metabolic Studies

Deuterated phenols, where one or more hydrogen atoms (H) in the phenol molecule are replaced by deuterium (D), serve as crucial tools in metabolic research. Their primary roles are based on the Deuterium Kinetic Isotope Effect (DKIE) and their function as isotopic tracers [1] [2].

- Deuterium Kinetic Isotope Effect (DKIE): The carbon-deuterium (

C–D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C–H) bond. This makes theC–Dbond harder to break, leading to a slower rate of metabolism when the bond cleavage is the rate-limiting step. This effect, quantified ask_H / k_D, can significantly slow down enzyme-catalyzed oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes [2]. A classic study provided evidence for an alternative to the arene oxide pathway in the formation of meta-hydroxylated phenols by observing significant deuterium isotope effects (k_H/k_D= 1.3–1.75) [3]. - Isotopic Tracers: Deuterium acts as a stable, non-radioactive label that can be tracked through complex biological systems. By incorporating deuterium into a phenol molecule, researchers can use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to follow the compound's fate, identify metabolites, and elucidate the sequence of metabolic reactions [1]. This is invaluable for studying the bioavailability and biotransformation of phenolic compounds, which often undergo significant modification in the gastrointestinal tract and liver [4].

The following diagram illustrates how these core concepts are applied in a typical research workflow to uncover metabolic pathways.

Deuterated phenols are administered and metabolized, with the DKIE slowing certain reactions and the tracer enabling detection via MS/NMR to elucidate pathways.

Methodologies and Applications

The application of deuterated phenols spans from fundamental mechanistic studies to practical applications in drug development. The table below summarizes key experimental contexts and what deuterated phenols help to achieve.

| Application Context | Role of Deuterated Phenols | Key Insights |

|---|---|---|

| Mechanistic Studies of Metabolism [3] | Probe for reaction mechanisms and identify rate-limiting steps. | Evidence for non-arene oxide pathways; identifies if C–H bond breakage is rate-limiting. |

| Pharmaceutical Development [5] [2] | Improve drug pharmacokinetics (e.g., longer half-life) and reduce toxic metabolites. | "Deuterium switch" strategy; first FDA-approved deuterated drug was deutetrabenazine. |

| Tracking Phenolic Bioavailability [4] | Trace the absorption, distribution, metabolism, and excretion (ADME) of dietary phenolics. | Reveals biotransformation by gut microbiota and hepatic pathways (e.g., CYP450, conjugation). |

| Synthesis & Automation [6] | Enable efficient, high-yield production of labeled compounds for research. | Microreactors facilitate automated, cost-effective deuterium labeling of phenol derivatives. |

A Detailed Experimental Workflow

A typical experiment using deuterated phenols to study metabolic pathways involves several key stages, from sample preparation to data interpretation. The following table outlines a generalized yet detailed protocol.

| Stage | Key Actions | Technical Considerations & Methodologies |

|---|

| 1. Sample Preparation & Administration | - Synthesize or acquire the deuterated phenol compound (e.g., perdeuterio-nitrobenzene) [3].

- Prepare a 1:1 mixture of the deuterated and non-deuterated (protiated) compound [3].

- Administer the mixture to an in vivo (e.g., rat model) or in vitro (e.g., hepatic microsomes) system. | Synthesis: Microreactors can achieve >92% yield for deuterated phenol derivatives [6]. Dosing: The 1:1 mixture allows for direct internal comparison of metabolic rates. | | 2. Metabolite Extraction & Quenching | - Collect biological samples (blood, urine, tissue, or in vitro media) at specific time points.

- Rapidly quench metabolism using liquid nitrogen or cold organic solvents (e.g., methanol at -80°C) [7].

- Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) [7]. | Quenching: Essential for capturing the metabolic state at the time of collection [7]. Extraction: Methanol/chloroform/water separates polar (aqueous) and non-polar (organic) metabolites [7]. Internal Standards: Add stable isotope-labeled internal standards at known concentrations before extraction for accurate quantification [7]. | | 3. Analysis via MS/NMR | - Analyze extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Mass Spectrometry (MS):

- GC-MS or LC-MS: Separate and detect metabolites. The mass difference from deuterium creates a predictable shift in mass-to-charge ratio (

m/z) [1] [8] [7]. - Isotopomer Analysis: Measure the distribution of deuterium-labeled atoms in metabolites to infer fluxes [1]. NMR Spectroscopy:

- Detects nuclei with non-integer spin. Deuterium incorporation changes the hyperfine splitting (e.g., singlet to doublet) in

^13C-NMR spectra, revealing the labeling state of adjacent carbon atoms [1]. | | 4. Data Interpretation & Pathway Mapping | - Calculate Isotope Effects: Compare the ratio of hydrogen-to-deuterium (H/D) in the administered substrate versus the isolated metabolites. A depletedDcontent in a metabolite indicates a significant isotope effect during its formation [3]. - Map Metabolic Flux: Use isotopomer distribution data with stoichiometric models to map flux through metabolic networks [1] [9]. | Key Metric: A significant kinetic isotope effect (

k_H/k_D > 1) suggests C–H bond cleavage was a rate-limiting step in the formation of that metabolite [3] [2]. Software Tools: Computational tools and databases (e.g., KEGG, MetaCyc, BiGG) are used to integrate data and visualize pathways [9]. |

Strategic Considerations for Researchers

- Deuteration is Not a Universal Solution: The observable DKIE depends on the metabolic pathway and whether cleavage of the

C–Hbond is the rate-limiting step. If another step is slower, you may not see a significant effect [3]. - Look Beyond Slowed Metabolism: In modern drug discovery, deuteration is used for more than just improving half-life. It can be used to block the formation of specific toxic metabolites or to stabilize a preferred molecular enantiomer for improved activity and safety [5] [2].

- Beware of Subtle Effects: The

C–Dbond is slightly shorter and can alter electronic properties and van der Waals interactions. This can, in rare cases, lead to unexpected changes in a molecule's biological activity or binding affinity [5] [2].

References

- 1. Isotopic labeling - Wikipedia [en.m.wikipedia.org]

- 2. Deuterium in drug : progress, opportunities and challenges... discovery [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects during formation of phenols by hepatic... [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and Metabolic of Pathway ... | IntechOpen Phenolic [intechopen.com]

- 5. - Wikipedia Deuterated drug [en.wikipedia.org]

- 6. isotope Deuterated of labelling derivatives within micro reactors phenol [link.springer.com]

- 7. - Mass based metabolomics: an overview of workflows... spectrometry [proteomesci.biomedcentral.com]

- 8. Advances in Mass -Based Blood Metabolomics... Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 9. for Computational Engineering - PMC Tools Metabolic [pmc.ncbi.nlm.nih.gov]

how does aromatic ring deuteration affect chemical reactivity

Methods for Aromatic Ring Deuteration

Several modern methods enable the incorporation of deuterium into aromatic rings. The table below compares different approaches, from classical to contemporary.

| Method | Principle | Key Features |

|---|---|---|

| Acid-Catalyzed H/D Exchange (Classical) | Electrophilic aromatic substitution using a strong acid system (e.g., BF₃/D₂O) [1]. | Simple setup; useful for polycyclic aromatics with reactivity similar to or greater than benzene [1]. |

| Palladium-Catalyzed C–H Activation | Merges directed sp³ and non-directed sp² C–H activation using a Pd(BpyOH) catalyst and AcOH-d₄ [2]. | Broad functional group compatibility; enables late-stage deuteration of complex (hetero)arenes [2]. |

| Photocatalyst-Free Photochemical H/D Exchange | Uses visible light and common thiols to generate thiyl radicals, which abstract H atoms, enabling exchange with D₂O [3]. | Eliminates need for expensive catalysts; cost-effective and simple setup for specific functional groups [3]. |

Experimental Workflow for Pd-Catalyzed Deuteration

The Pd-catalyzed method is particularly powerful for its wide scope. Here is a generalized protocol based on the recent work by Park et al. [2]:

- Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., N₂ or Ar), combine the aromatic substrate (e.g., 0.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 10 mol %), and the BpyOH ligand (e.g., 20 mol %).

- Deuterium Source & Solvent: Add acetic acid-d4 (AcOD-d₄) as both the deuterium source and reaction solvent.

- Reaction Conditions: Seal the vessel and heat the reaction mixture to a defined temperature (e.g., 100 °C) with stirring for a specified period (e.g., 24 hours).

- Work-up & Analysis: After cooling, the reaction is quenched (e.g., with a saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are concentrated under reduced pressure.

- Purification & Characterization: The crude product is purified by techniques like flash column chromatography or preparative TLC. The deuterium incorporation ratio is quantitatively determined by NMR spectroscopy (comparing aromatic vs. aliphatic proton signals) and mass spectrometry [2] [1].

The diagram below illustrates the logical decision process for selecting an appropriate deuteration method based on your substrate and goals.

Decision workflow for aromatic deuteration methods

I hope this technical overview provides a solid foundation for your research. The field is advancing rapidly, particularly in developing more selective and sustainable catalytic methods.

References

ortho and para deuterium substitution effects on phenol chemistry

Fundamental Concepts & Directing Effects

The chemistry of phenol is heavily influenced by its hydroxyl (-OH) group, which is a strong ortho–para director [1] [2]. This means that during electrophilic aromatic substitution, new substituents are most likely to attach to the carbon atoms ortho or para to the hydroxyl group.

This directing effect is crucial because any deuterium substitution at these specific positions will inherently alter the molecule's electronic properties and how it interacts with other chemicals [1] [2]. Synthesizing meta-substituted phenols is a recognized challenge precisely because of this inherent ortho–para preference [3].

Experimental Methods & Detection

A common and straightforward method to incorporate deuterium into a phenol involves a simple exchange reaction.

Hydrogen-Deuterium (H-D) Exchange Protocol

This exchange occurs when phenol is dissolved in deuterated water (D₂O), primarily affecting the hydroxyl group's hydrogen atom [4].

1. Reaction Setup: Add phenol to deuterated water (D₂O) and allow the mixture to react. The exchangeable hydroxyl hydrogen is replaced by deuterium, forming C₆H₅OD [4]. 2. Reaction Monitoring: The exchange can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The O-H proton signal will disappear from the ¹H NMR spectrum as it is replaced by deuterium [5] [4]. 3. Key Limitation: This method is highly specific. Without an acid or base catalyst, the hydrogen atoms directly attached to the aromatic ring (the aryl hydrogens) exchange extremely slowly. Therefore, this protocol is generally unsuitable for introducing deuterium at the ortho or para carbon positions [4].

Instrumentation for Analysis

The primary techniques for detecting and studying deuterium incorporation are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly detects nuclei with non-integer spin (like deuterium) and can identify the position of isotopic labels within a molecule's structure [4].

- Mass Spectrometry (MS): Detects the mass difference between protium (¹H) and deuterium (²H), allowing for the measurement of the extent of deuteration [4].

Quantitative Isotope Effects

Kinetic isotope effects (KIEs) measure how much slower a reaction proceeds when a heavier isotope, like deuterium, replaces a lighter one, like hydrogen. A primary KIE (PKIE) occurs when a bond to the isotopic atom is broken or formed in the rate-determining step.

The table below summarizes a PKIE observed in a radical reaction involving phenols [6].

| Reaction Type | Observed PKIE | Interpretation |

|---|---|---|

| Hydrogen atom abstraction from phenols by a polyvinyl acetate radical [6] | Significant variation; maximum values observed for compounds with intermediate reactivity [6] | High PKIE suggests involvement of quantum mechanical tunneling. Maximum PKIE is achieved when the hydrogen (H) is symmetrically bonded in the transition state [6]. |

A Practical Workflow for H-D Exchange

For a visual summary, the diagram below outlines the basic H-D exchange protocol for phenol's hydroxyl group.

Basic H-D exchange workflow for phenol's hydroxyl group

Research Considerations and Paths Forward

Based on the available information, here are key points to guide your research:

- Focus on Synthesis: The main challenge is not analysis but synthesizing phenol with deuterium at specific ortho or para positions. Standard H-D exchange in neutral D₂O will not achieve this [4]. You will need to investigate specialized synthetic organic chemistry routes.

- Anticipate Altered Reactivity: Introducing deuterium at the ortho or para positions will likely slow down subsequent electrophilic substitution reactions at the other ortho or para site. This is due to a Primary Kinetic Isotope Effect (PKIE), where the C-D bond is stronger and harder to break than a C-H bond during the rate-determining step [6].

- Consult Broader Literature: The search results provide a starting point but lack detailed protocols for specific positional deuteration. I recommend delving deeper into specialized organic synthesis journals and databases for advanced methods.

References

- 1. Video: Directing Effect of Substituents: ortho – para -Directing Groups [jove.com]

- 2. -, Ortho - and Meta- Directors in Electrophilic Aromatic Para Substitution [masterorganicchemistry.com]

- 3. Strategies for synthesizing meta- substituted and phenyl... phenols [pubs.rsc.org]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry ... [ncstate.pressbooks.pub]

- 6. (PDF) Rate constants and kinetic deuterium isotope effects for... [academia.edu]

deuterium isotope effects in aromatic substitution reactions

Understanding Kinetic Isotope Effects (KIEs)

A Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE, which compares the rate for a C–H bond versus a C–D bond, is the most common and pronounced due to the large relative mass difference [1].

- Primary Kinetic Isotope Effect (PKIE): This occurs when a bond to the isotopically labeled atom (e.g., C–H or C–D) is broken or formed in the reaction. A PKIE is observed when this bond cleavage is at least partially the rate-determining step [1] [2].

- Secondary Kinetic Isotope Effect (SKIE): This occurs when no bond to the labeled atom is broken or formed, but the atom is near the reaction center. SKIEs provide information about changes in hybridization and bonding environment at the transition state [1].

The primary reason for the KIE is a quantum mechanical effect. The C–D bond has a higher zero-point energy (ZPE) and a lower vibrational frequency than the C–H bond, meaning more energy is required to break it, leading to a slower reaction rate [1] [3].

Deuterium KIEs in Reaction Mechanism Analysis

Deuterium KIEs are a powerful tool for probing reaction mechanisms. The presence and magnitude of a KIE can reveal whether a specific C–H bond cleavage is a key part of the rate-determining step.

The diagram below illustrates the general logic for using deuterium KIE studies to investigate a reaction mechanism, where C–H bond cleavage is a potential rate-influencing factor.

General workflow for deuterium KIE studies to determine if C–H bond cleavage is rate-limiting.

In the context of aromatic substitution reactions, such as Electrophilic Aromatic Substitution (EAS), a primary deuterium KIE is typically not observed. This is because the rate-determining step in EAS is usually the formation of the sigma complex (or arenium ion), which involves bond formation to the electrophile, not the breaking of the C–H bond [4]. The C–H bond breaking occurs in a faster, subsequent step. Therefore, replacing hydrogen with deuterium at the site of substitution does not significantly slow down the overall rate.

However, deuterium labeling can still be used in sophisticated ways to study aromatic mechanisms. For instance, one early communication notes the use of "kinetic deuterium isotope effect in aromatic substitution" to probe specific mechanistic pathways, though full experimental details were not available in the search results [5].

Experimental Approaches for Measuring KIEs

The following table summarizes common experimental designs used to determine deuterium KIEs, particularly in enzymatic systems like Cytochrome P450, which often involve C–H bond activation concepts relevant to mechanistic studies [2].

| Experiment Type | Basic Principle | Key Measurement | Information Obtained |

|---|---|---|---|

| Non-competitive Intramolecular [2] | A single substrate molecule contains both H and D at equivalent positions (e.g., a -CDH₂ group). | Product ratio (H/D) via mass spectrometry. | Provides an estimate of the intrinsic KIE (Dk). Does not indicate if the step is rate-limiting. |

| Competitive Intermolecular [2] | A 1:1 mixture of protiated (H) and deuterated (D) substrate molecules compete for the enzyme. | Product ratio (H/D) via mass spectrometry. | Yields D(V/K). A high value suggests the chemical step is at least partially rate-limiting. |

| Non-competitive Intermolecular [2] | Separate reactions with only H-substrate or only D-substrate are run. | Individual reaction rates (V) are compared. | Yields DV. A value >1 indicates C–H bond breaking is rate-limiting for the overall catalytic cycle. |

Applications in Drug Development

The strategic replacement of hydrogen with deuterium in drug molecules is a validated approach to modulate drug metabolism [1] [2].

- Deuterated Drugs: If a drug is metabolized by a Cytochrome P450 enzyme via a pathway initiated by C–H bond cleavage, substituting that hydrogen with deuterium can slow the metabolic rate (a primary KIE) [2]. This can lead to improved pharmacokinetics, such as a longer half-life, reduced production of toxic metabolites, or the possibility of a lower dose [1] [2].

- Deuterium-Depleted Water (DDW): Conversely, research is exploring the therapeutic potential of water with a deuterium content lower than natural abundance. Studies suggest DDW may have effects on cellular metabolism and potential in areas like inhibiting cancer cell growth and offering neuroprotective benefits [6].

References

- 1. Kinetic isotope - Wikipedia effect [en.wikipedia.org]

- 2. Kinetic Deuterium in Cytochrome P450 Reactions... Isotope Effects [pmc.ncbi.nlm.nih.gov]

- 3. on Acid-Base Equilibrium of Organic... Deuterium Isotope Effects [pmc.ncbi.nlm.nih.gov]

- 4. Activating and Deactivating Groups In Electrophilic Aromatic ... [masterorganicchemistry.com]

- 5. Kinetic deuterium in isotope effect aromatic substitution [pubs.rsc.org]

- 6. Frontiers | The biological impact of deuterium and therapeutic potential... [frontiersin.org]

Phen-2,4,6-d3-ol as internal standard for GC-MS phenol quantification

The Role of Deuterated Internal Standards in GC-MS

The use of isotopically labeled internal standards, such as deuterated phenols, is a cornerstone of robust quantitative GC-MS analysis, particularly for complex matrices like biological or environmental samples [1].

- Compensation for Variability: They correct for analyte losses during sample preparation steps (e.g., extraction, concentration) and account for matrix effects and instrument variability [1].

- Superior to Structural Analogs: Using a structurally similar but non-identical compound (e.g., a different phenol isomer) as an internal standard can lead to erroneous results, as its adsorption and elution properties may differ from the target analyte. A deuterated version of the analyte itself behaves almost identically chemically but is distinguishable by the mass spectrometer [1].

A General Protocol for Urinary Phenol Quantification

The following method is adapted from a published procedure for quantifying phenol, cresols, and ethylphenols in urine, which successfully used a deuterated compound as an internal standard [2]. This protocol can serve as a template for using Phen-2,4,6-d3-ol.

1. Sample Preparation & Hydrolysis

- Sample: Mix a measured volume of urine (e.g., 1 mL) with a known amount of the internal standard this compound.

- Enzymatic Hydrolysis: Incubate the sample with enzyme (e.g., β-glucuronidase/sulfatase) overnight to cleave conjugated metabolites and release free phenols.

2. Liquid-Liquid Extraction (LLE)

- Acidification: Acidity the hydrolyzed sample.

- Extraction: Perform liquid-liquid extraction using an organic solvent like toluene under acidic conditions to isolate the free phenols.

3. Chemical Derivatization

- Reagent: Add a derivatization agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.

- Purpose: Derivatization converts polar phenols into less polar, thermally stable trimethylsilyl (TMS) ethers, improving their chromatographic behavior and volatility for GC-MS analysis [2].

4. GC-MS Analysis

- GC Column: Use a standard non-polar or mid-polar capillary GC column.

- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity.

- Quantification Ions: Monitor base ions for the target phenols and the corresponding deuterated ions for this compound. The table below outlines characteristic masses for underivatized and derivatized phenols.

Table 1: Example Characteristic Masses for GC-MS Analysis

| Compound | Quantification Ion (m/z) Underivatized | Quantification Ion (m/z) as TMS Derivative | Internal Standard |

|---|---|---|---|

| Phenol | 94 | 166 | N/A |

| This compound | 97 | 169 | (Itself) |

| o-Cresol | 107 | 107 | Deuterated o-Cresol [2] |

The following workflow diagram summarizes the protocol:

GC-MS Analysis Workflow for Phenol Quantification

Method Validation and Performance

When validated, a method using this approach can achieve strong performance [2]:

- Linearity: Excellent linear response over a wide concentration range (e.g., from detection limits up to 200 mg/L for phenol).

- Accuracy and Precision: High relative recovery (e.g., 84-104%) and low within-series imprecision (e.g., 3.0-7.2% relative standard deviation).

- Sensitivity: Low limits of detection (LOD), enabling measurement of background exposure levels in the general population.

Key Advantages Summary

Using this compound as an internal standard provides a reliable foundation for GC-MS phenol quantification. The method's robustness stems from the deuterated standard's ability to correct for losses and matrix effects, while derivatization ensures optimal chromatography.

References

synthesis methodology for selective aromatic deuteration of phenols

SynthesiMethodologies for Selective Aromatic Deuteration

The table below compares two catalytic systems for the deuteration of (hetero)arenes, which have demonstrated effectiveness for phenol substrates.

| Methodology | Catalyst System | Deuterium Source | Key Reaction Conditions | Reported Selectivity & Notes |

|---|---|---|---|---|

| Nanostructured Iron-Catalyzed H/D Exchange [1] | Nanostructured Fe/Fe₃C on carbon (from cellulose pyrolysis) | D₂O | 120 °C, H₂ pressure (e.g., 5-20 bar) | Ortho/Para selective for phenols and anilines. Scalable to kilogram scale. |

| Manganese-Catalyzed C-H Activation [2] | Mn(CO)₅Br with 2-pyridone as a base | D₂O | Specific temperature not provided in abstract; conducted under inert atmosphere | Ortho-selective for aromatic amides. Broad functional group tolerance. |

Detailed Experimental Protocols

Protocol 1: Nanostructured Iron-Catalyzed Deuteration

This method is noted for its scalability and use of an abundant, inexpensive iron catalyst [1].

- Catalyst Preparation: The nanostructured iron catalyst is prepared by pyrolyzing iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with cellulose at high temperature (e.g., 1000 °C). The resulting material consists of Fe/Fe₃C nanoparticles embedded in a carbon matrix [1].

- Reaction Setup:

- In a pressure vessel, combine the phenol substrate (e.g., 1.0 mmol), the iron catalyst (typically 1-10 mol%), and D₂O (as the solvent and deuterium source).

- Purge the system with an inert gas (e.g., N₂ or Ar) to remove air.

- Pressurize the vessel with H₂ (e.g., 10-20 bar). The hydrogen pressure is crucial for maintaining catalyst activity and facilitating D₂O splitting [1].

- Heat the reaction mixture to 120 °C with vigorous stirring for a specified time (e.g., 12-24 hours).

- Work-up and Analysis:

- After cooling and releasing the pressure, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

- The combined organic layers are dried over a desiccant (e.g., MgSO₄), filtered, and concentrated.

- The deuterium incorporation is typically analyzed by ¹H NMR spectroscopy and LC-MS [1].

Protocol 2: Manganese-Catalyzed Ortho-Deuteration

This method employs manganese catalysis for high regioselectivity, specifically for the ortho position relative to directing groups [2].

- Reaction Setup:

- In a Schlenk tube or glove box under an inert atmosphere, combine the aromatic amide substrate (1.0 mmol), Mn(CO)₅Br catalyst (e.g., 5-10 mol%), and 2-pyridone (used as a concerted metalation-deprotonation (CMD) base, e.g., 1.0-2.0 equiv).

- Add dry D₂O as the deuterium source and solvent.

- Seal the vessel and heat the reaction mixture to the required temperature (specific temperature to be determined from the full manuscript) with stirring for the designated time.

- Work-up and Analysis:

- After reaction, the mixture is cooled to room temperature.

- The product is extracted with an organic solvent, and the combined organic phases are washed with brine, dried, and concentrated.

- The deuterium incorporation at the ortho position is analyzed by ¹H NMR and MS [2].

Workflow and Mechanism Visualization

The following diagram illustrates the general workflow for the iron-catalyzed deuteration protocol, from setup to analysis.

The proposed mechanism for the nanostructured iron catalyst involves a unique radical pathway on the catalyst surface, as visualized below [1].

Application Notes for Practitioners

- Scalability: The iron-catalyzed method has been demonstrated on a kilogram scale, making it a viable candidate for process chemistry and industrial application in drug development [1].

- Functional Group Tolerance: Both methods show good tolerance to common functional groups. The iron-based system is reported to tolerate halogens, which are often sensitive to reduction under traditional precious metal catalysis [1].

- Handling and Safety: Although D₂O is safe to handle, reactions must be conducted in appropriate pressure equipment due to the use of H₂ gas. All manipulations, especially with the iron catalyst under H₂ pressure, should follow standard safety protocols for pressurized systems.

References

Understanding H/D Exchange and a Modern Deuteration Protocol

H/D exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom [1]. This process can occur without a catalyst for exchangeable protons (e.g., in hydroxyl -OH or amine -NH groups) or be facilitated by acid, base, or metal catalysts for non-exchangeable hydrogen atoms [1].

A recent, photocatalyst-free method for deuteration offers a potentially useful approach. The following workflow outlines the general procedure, which you can consider as a starting point for developing phenol-specific protocols.

Workflow Overview: This diagram illustrates the key steps in a visible-light-mediated, photocatalyst-free H/D exchange protocol, adapted from a recent study [2]. The core deuteration step is driven by light-induced generation of reactive thiyl radicals from a common thiol catalyst.

Key Experimental Details and Parameters

The table below summarizes the optimized reaction conditions for the photocatalyst-free deuteration protocol, which achieved high deuterium incorporation for aldehydes and α-amino positions [2].

| Parameter | Optimized Condition | Notes & Variations |

|---|---|---|

| Catalyst | Thiol I (5 mol%) | Thiols II & III showed lower efficiency [2]. |

| Deuterium Source | D₂O (40 equiv) | Large excess drives equilibrium towards deuteration [2] [1]. |

| Solvent | EtOAc | MeCN (72% D-inc.) and CHCl₃ (27% D-inc.) were less effective [2]. |

| Light Source | 380-420 nm | 380 nm gave 94% D-inc. vs. 85% at 420 nm for a model substrate [2]. |

| Reaction Time | 12 hours | -- |

Application Guidance for Phenol Deuteration

While the protocol above was demonstrated for aldehydes and amines, you can use the following guidance to explore its application for phenols.

- Assessing Feasibility: The O-H bond in phenols is a classic "exchangeable proton" and can often undergo H/D exchange without the need for radical-based methods, sometimes simply by dissolving the phenol in D₂O with a suitable base catalyst [1]. The light-driven, radical-mediated method might be necessary for site-selective deuteration at less reactive C-H bonds adjacent to a phenolic group.

- Critical Parameters to Test: Based on the search results, focus your optimization on:

- Catalyst: While a thiol was used for radical HAT, your search for "base-mediated" protocols points toward organic bases (e.g., triethylamine, DBU) or carbonates as potential catalysts.

- Solvent: Ensure solvent compatibility. EtOAc is a good starting point, but aprotic solvents like DMF or THF might be preferable for base-mediated reactions.

- Deuterium Source: D₂O is the most common and economical choice. Other sources like CH₃OD or DCl can be considered depending on the base and reaction mechanism.

References

Potential Role of Deuterated Phenol in ADME Studies

Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium, are valuable tools in drug metabolism and pharmacokinetics (DMPK) research [1]. While the search results do not explicitly mention deuterated phenol, its utility can be inferred from established practices.

- As a Tracer for Phenol-Containing Drugs: Deuterated phenol could be used to study the ADME profile of phenol itself or of drug candidates that contain a phenolic hydroxyl group. The deuterium label allows researchers to distinguish the administered compound from identical molecules produced by the body's natural metabolic processes.

- In Metabolism Studies: A key application is in Metabolite Identification (Met-ID). By using a deuterated tracer, scientists can more easily track and identify metabolites formed in complex biological matrices using techniques like LC-MS, as the deuterium label creates a predictable mass shift [1].

- Leveraging Advanced Technologies: Studies utilizing radiolabeled tracers analyzed by Accelerator Mass Spectrometry (AMS) represent the gold standard for human ADME studies due to their extreme sensitivity [1]. The principles of these highly sensitive tracer studies can be conceptually applied to stable isotope approaches.

Framework for an Experimental Protocol

The general workflow for a typical ADME study with a deuterated tracer can be visualized in the following diagram. This workflow synthesizes standard procedures mentioned in the search results [1].

The table below outlines the key phases and methodological considerations for a study using a deuterated phenol tracer, based on standard ADME practices [1].

| Study Phase | Key Objectives | Methodological Considerations |

|---|---|---|

| In Vitro Screening | Assess metabolic stability & identify primary metabolites. | Incubate deuterated phenol with hepatocytes or liver microsomes [1]. Use LC-MS/MS to track parent compound depletion and metabolite formation. |

| In Vivo Administration | Determine systemic exposure and absolute oral bioavailability. | Administer a defined dose to animal models (e.g., rat) or humans. Include intravenous dosing if absolute bioavailability is required. |

| Biological Sample Collection | Generate a complete mass balance and metabolite profile. | Collect serial blood/plasma for PK. Collect all urine and feces over a sufficient period (e.g., 7-10 days) for mass balance [1]. |

| Sample Preparation & Analysis | Quantify deuterated phenol and its metabolites. | Use protein precipitation, solid-phase extraction. Analyze via LC-MS/MS or LC-AMS (if radiolabeled) [1]. Monitor for specific metabolites like deuterated phenyl glucuronide and phenyl sulfate. |

| Data Analysis & Modeling | Calculate PK parameters and define metabolic pathways. | Use non-compartmental analysis for PK. Construct a mass balance recovery table. Use PBPK modeling to extrapolate results [1]. |

References

Phen-2,4,6-d3-ol in NMR spectroscopy for metabolic tracking

NMR Spectroscopy for Metabolic Tracking: Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying metabolites and tracking metabolic pathways in living systems [1] [2]. It is particularly valuable in drug development for its ability to provide quantitative data on metabolic fluxes and enzyme activities in conditions close to a natural physiological state [3] [2].

Role of Deuterated Compounds: Deuterium (²H) labeling is a cornerstone of Stable Isotope Resolved Metabolomics (SIRM). Replacing hydrogen with deuterium in a molecule like Phen-2,4,6-d3-ol allows researchers to trace its metabolic fate. As the compound is processed through metabolic pathways, the deuterium atoms are incorporated into downstream metabolites. NMR can then detect these labeled metabolites based on the distinct chemical shift of deuterium or the isotope-edited signals of other nuclei (like ¹H or ¹³C) attached to the deuterium, providing a clear trail of metabolic activity [1] [2].

Experimental Protocol for Metabolic Tracking

This protocol outlines a general workflow for using deuterated tracers to study metabolism in cell cultures, adaptable for a compound like this compound.

1. Sample Preparation & Tracer Administration

- Cell Culture: Use a relevant cell line (e.g., HepG2 for liver metabolism studies). Culture cells in 2D or 3D bioreactor systems as required by your experimental model [3].

- Tracer Introduction: Replace the standard culture medium with a medium containing a non-physiological concentration of your deuterated tracer, this compound. A defined concentration ensures a strong metabolic "footprint" [3] [1].

- Incubation: Incubate cells with the tracer for a set period (e.g., several hours to days) to allow for uptake and metabolism. Collect multiple samples over time to establish kinetic data [2].

- Sample Collection: Collect the extracellular medium and/or intracellular extracts (using methanolic extraction). For live-cell analysis, cells can be directly studied using HR-MAS NMR [1] [2].

2. NMR Sample Preparation & Data Acquisition

- Preparation: Mix 540 µL of the conditioned medium with 60 µL of deuterium oxide (D₂O). D₂O provides a lock signal for the NMR spectrometer. Include an internal concentration standard, such as 890 µM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) or 8.15 mM formate [3].

- 1H NMR Acquisition: Acquire ¹H NMR spectra using a high-field spectrometer (e.g., 400 MHz or higher). A standard 1-pulse sequence with water signal presaturation is often used.

- Advanced 2D Experiments: For complex mixtures, 2D experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and identify specific sites of deuterium incorporation [1].

3. Data Processing and Analysis

- Process FIDs (Free Induction Decay) by applying Fourier transformation and phase and baseline correction.

- Reference the spectrum to the internal standard (TSP at 0.0 ppm).

- Identify metabolites and the deuterated tracer by comparing their chemical shifts to established databases.

- Use integration of NMR peaks to quantify metabolite concentrations. The area under a peak is directly proportional to the number of nuclei contributing to the signal [4].

The workflow for this protocol is summarized in the following diagram:

Key NMR Parameters for Metabolic Profiling

The table below summarizes critical parameters for a quantitative ¹H NMR experiment based on a high-throughput method from the literature [3].

| Parameter | Recommended Setting | Purpose & Rationale |

|---|---|---|

| Spectrometer Frequency | 400 MHz or higher | Higher magnetic fields increase sensitivity and spectral resolution [3]. |

| Pulse Sequence | 1-pulse with presaturation; 1D NOESY or CPMG | Suppresses the large water signal and provides a flat baseline for accurate quantification [3] [1]. |

| Flip Angle | 90° | Ensures complete excitation of nuclei for maximal signal [3]. |

| Relaxation Delay (D1) | 45 seconds (or 5x the longest T1) | Allows nuclear spins to fully return to equilibrium between scans, which is critical for quantitative accuracy [3]. |

| Number of Transients | 16-32 | Balances acquisition time with achieving a sufficient signal-to-noise ratio (e.g., 21 for 0.16 mM alanine) [3]. |

| Internal Standard | TSP or Sodium Formate | Provides a reference peak at 0.0 ppm for chemical shift alignment and enables concentration quantification [3]. |

Advanced Techniques & Applications

1. Hyperpolarization for Sensitivity Enhancement A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by >10,000-fold. This allows for the real-time tracking of metabolic fluxes and the detection of low-abundance or transient intermediates, which is revolutionary for studying enzymatic reactions and cell signaling [5] [2].

2. In-Cell NMR and HR-MAS High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful tool for analyzing intact cells or tissues. By spinning the sample at the "magic angle" (54.74°), it averages out interactions that cause line-broadening, yielding high-resolution spectra from heterogeneous samples. This allows for non-invasive metabolic profiling directly in a near-physiological state [2].

3. Stable Isotope Resolved Metabolomics (SIRM) By using ¹³C or ¹⁵N-labeled substrates in addition to deuterated ones, SIRM can determine the absolute fluxes through metabolic pathways. NMR is uniquely powerful here because it can identify the exact position of the label within a molecule, providing detailed information on the metabolic reactions that have occurred [1].

Advantages and Limitations in Drug Development

The table below compares the key characteristics of NMR spectroscopy, which is crucial for selecting the right tool in a research pipeline [1] [6].

| Aspect | Advantages | Limitations / Challenges |

|---|---|---|

| Analytical Nature | Non-destructive; sample can be recovered [6]. | Lower sensitivity compared to Mass Spectrometry (MS) [1] [6]. |

| Quantification | Innately quantitative without need for internal standards for each analyte [3] [1]. | Requires careful parameter setup (e.g., long relaxation delays) for accuracy [3]. |

| Structural Insight | Provides direct information on molecular structure and isomer differentiation [1] [7]. | Can struggle with very high molecular weight molecules due to spectral complexity [6]. |

| Throughput & Robustness | High reproducibility across laboratories; minimal sample preparation [1]. | High instrument cost and maintenance [7] [6]. |

| In Vivo/In-Cell Application | Can be adapted for live-cell (in-cell NMR) and in vivo (MRS) studies [2]. | Signal overlap in complex bio-mixtures can be challenging [1] [7]. |

Future Perspectives

NMR spectroscopy continues to evolve. Key future directions include the increased integration of hyperpolarization methods like DNP and PHIP into routine metabolic analysis to break sensitivity barriers [5] [2]. Furthermore, the combination of NMR with other techniques, particularly Mass Spectrometry, in a multi-platform metabolomics approach provides a more comprehensive view of the metabolome by leveraging the strengths of both techniques [1] [7]. Finally, advanced computational tools and artificial intelligence are being developed to automate the analysis of complex NMR spectra, accelerating metabolite identification and flux analysis [1].

References

- 1. Frontiers | Studying Metabolism by NMR -Based Metabolomics [frontiersin.org]

- 2. for metabolomics in the living system: recent... NMR spectroscopy [link.springer.com]

- 3. High-Throughput Nuclear Metabolomic... Magnetic Resonance [pmc.ncbi.nlm.nih.gov]

- 4. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 5. Based Methods for Metabolites Analysis - PMC NMR [pmc.ncbi.nlm.nih.gov]

- 6. Advantages and Limitations of Nuclear ... Magnetic Resonance [azooptics.com]

- 7. Frontiers | NMR -based plant metabolomics protocols : a step-by-step... [frontiersin.org]

Comprehensive Application Notes: Deuterated Phenol Internal Standards for Analytical Chemistry

Introduction to Alkylphenols and Environmental Significance

Alkylphenols constitute a class of environmentally persistent compounds that have garnered significant regulatory attention due to their endocrine-disrupting properties and widespread contamination. These compounds, particularly nonylphenol (NP) and octylphenol (OP), serve as starting materials for the synthesis of alkylphenol ethoxylates, which are extensively used as non-ionic surfactants in various industrial applications including paper and leather manufacturing, pesticide formulations, and drilling operations. The annual worldwide usage of alkylphenol ethoxylates is estimated to be approximately 600,000 tons, leading to their ubiquitous presence as environmental contaminants. [1]

Under environmental conditions, long-chain alkylphenol ethoxylates undergo degradation to the corresponding alkylphenols, which exhibit greater persistence and bioaccumulation potential due to their low water solubility. The environmental impact of these compounds is particularly concerning for aquatic habitats, where they demonstrate high toxicity to numerous organisms and exhibit estrogen-like activity that can disrupt male fertility in fish and aquatic mammals. This environmental significance has prompted the inclusion of OP and NP in various regulatory frameworks, including the OSPAR Convention for marine environment protection and the European Water Framework Directive, which lists them as priority hazardous substances with the goal of reducing emissions to zero within two decades. [1]

Table 1: Environmental Impact and Regulatory Status of Key Alkylphenols

| Compound | Primary Uses | Environmental Concerns | Regulatory Status |

|---|---|---|---|

| Nonylphenol (NP) | Surfactant precursor, dispersive agent | Persistent, bioaccumulative, estrogenic | Priority hazardous substance (EU Water Framework) |

| Octylphenol (OP) | Emulsifier, drilling auxiliary | Toxic to aquatic organisms, endocrine disruptor | Chemicals for Priority Action (OSPAR) |

| NP Ethoxylates (1-2 EO) | Pesticide formulations, flotation agents | Estrogen-like activity, environmental persistence | Monitoring required under OSPAR |

Principles of Internal Standard Quantification

Theoretical Foundation

The internal standard method represents a fundamental approach in analytical chemistry that involves adding identical amounts of a reference compound to each sample and calibration solution. This technique accounts for both random and systematic uncertainties that may arise during sample preparation or instrument analysis. The internal standard must be absent from the sample matrix and exhibit a proportional response to changes in the analyte while providing a similar, though distinct, measurement signal. By calculating the ratio of analyte signal to internal standard signal and plotting this against known analyte concentrations in calibration solutions, analysts can create a robust calibration curve that compensates for methodological variations. This approach ensures that any shifts in measured analyte values are accompanied by corresponding shifts in the internal standard measurements, thereby maintaining accuracy. [2]

In the specific context of deuterated internal standards for phenol analysis, these compounds possess nearly identical physicochemical properties to their non-deuterated analogs, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. The critical advantage emerges from the mass difference introduced by deuterium incorporation, which allows mass spectrometry to distinguish between the analyte and internal standard. This property forms the basis of isotope dilution methods, which offer superior accuracy compared to external calibration approaches. When properly selected, deuterated internal standards experience the same extraction efficiencies, matrix effects, and ionization suppressants as the target analytes, thereby providing a reliable reference for quantification. [2] [3]

Selection Criteria for Deuterated Phenol Standards

The selection of appropriate deuterated internal standards requires careful consideration of several factors to ensure accurate quantification. For gas chromatography-mass spectrometry (GC-MS) applications, compounds with a mass difference of 6 amu or more are generally ideal to avoid interference from naturally occurring isotopic contributions of the analyte. The internal standard should mirror the isomeric composition of technical-grade target analytes; for instance, nonylphenol comprises a complex mixture of predominantly branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%). The most prevalent isomer in technical nonylphenol is 4-(3,6-dimethyl-3-heptyl)phenol (363-NP), which represents an ideal candidate for internal standard development due to its favorable fragmentation pattern and significant presence in technical mixtures. [1]

For LC-MS/MS applications, deuterated compounds with similar ionization characteristics and fragmentation patterns are essential, with twice-deuterated compounds often proving suitable. The internal standard must be structurally analogous to the target analyte but must not occur naturally in the sample matrix. Furthermore, it should elute close to the target compound in chromatographic separation to account for retention time shifts and matrix effects specific to that chromatographic region. In some cases, alternative labeling with 13C may be preferable to deuterium when there is risk of H/D exchange, as demonstrated in steroid analysis where deuterated standards occasionally led to false positives through oxidation and exchange processes. [3]

Figure 1: Mechanism of deuterated internal standards in compensating for analytical variability throughout the sample preparation and analysis workflow

Specific Deuterated Phenol Standards and Properties

Commercially Available Isotopically Labeled Standards

The development of isomer-specific deuterated standards has significantly advanced the accurate quantification of alkylphenols in complex matrices. Sigma-Aldrich offers a comprehensive range of isotopically-labeled internal standards that have been incorporated into international standard methods such as ISO 18857-2. For nonylphenol analysis, which presents particular challenges due to the complex isomeric composition of technical grade material, the 13C6-labeled and deuterated 363-isomers of NP and its mono- and diethoxylates have been synthesized to address the limitations of using n-isomers as internal standards. The n-isomers typically exhibit different adsorption and elution properties compared to the branched isomers, leading to erroneous results. The 363-isomers are ideal as internal standards because they represent prevalent isomers in technical mixtures and display favorable fragmentation patterns in mass spectrometric analysis. [1]

For octylphenol analysis, the situation is less complex as OP possesses primarily one significant isomer, 4-(1,1,3,3-tetramethylbutyl)phenol (commonly referred to as 4-tert-octylphenol). Consequently, the synthesis of internal standards for OP and its ethoxylates focuses specifically on this compound. The available standards include both 13C6-labeled and deuterated compounds, with the mass difference of 6 amu being particularly suitable for GC-MS applications. For LC-MS/MS applications, twice-deuterated compounds are available to provide adequate distinction from the native compounds while maintaining nearly identical chromatographic behavior and ionization characteristics. [1]

Table 2: Available Deuterated Phenol Internal Standards for Alkylphenol Analysis

| Compound Name | Labeling Type | Target Analyte | Recommended Technique | Key Characteristics |

|---|---|---|---|---|

| 13C6-4-Nonylphenol (363-NP) | 13C6-ring labeled | Technical nonylphenol | GC-MS, GC-MS/MS | Ideal for complex NP isomer mixtures, 6 amu mass shift |

| d2-4-Nonylphenol | Deuterated | Technical nonylphenol | LC-MS/MS | Minimal retention time shift, suitable for ESI |

| 13C6-4-Octylphenol | 13C6-ring labeled | 4-tert-Octylphenol | GC-MS, GC-MS/MS | Single isomer, 6 amu mass shift |

| d2-4-Octylphenol | Deuterated | 4-tert-Octylphenol | LC-MS/MS | Compatible with reversed-phase LC separation |

| 13C6-NP-monoethoxylate | 13C6-ring labeled | NP1EO metabolites | GC-MS after derivation | Accounts for ethoxylate degradation products |

| 13C6-NP-diethoxylate | 13C6-ring labeled | NP2EO metabolites | GC-MS after derivation | Essential for short-chain ethoxylate analysis |

Structural Considerations and Isomer Complexity

The structural complexity of technical grade alkylphenols presents significant challenges for accurate quantification. Nonylphenol in particular comprises a complex mixture of isomers resulting from the manufacturing process, with GC-MS analysis revealing that the mixture consists mainly of branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%) and trace quantities of decylphenol. The para-isomers themselves comprise approximately ten distinct compounds, with 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) being one of the most prevalent. This complexity necessitates internal standards that reflect the isomeric composition of real-world samples, as different isomers may exhibit varying extraction efficiencies, chromatographic behaviors, and mass spectrometric responses. [1]

The mono- and diethoxylates of nonylphenol display the same isomeric pattern as the technical grade NP from which they are derived, with 4-(3,6-dimethyl-3-heptyl)phenol-monoethoxylate (363-NP1EO) and 4-(3,6-dimethyl-3-heptyl)phenol-diethoxylate (363-NP2EO) representing the major isomers. The high percentage and favorable fragmentation pattern of these isomers make them ideal internal standards for the analysis of technical grade NP and its ethoxylate derivatives. The synthesis of 13C-ring-labeled and deuterated 363-isomers specifically addresses this need, providing internal standards that closely mirror the chemical and physical properties of the target analytes across all stages of the analytical process. [1]

Experimental Protocol: GC-MS Analysis of Alkylphenols

Sample Preparation and Extraction

The accurate quantification of alkylphenols using deuterated internal standards begins with meticulous sample preparation. For water samples, collect a representative aliquot (typically 1 L) in glass containers and add the deuterated internal standard mixture immediately to account for any losses during storage and processing. The recommended internal standards include 13C6-4-nonylphenol (363-NP) and 13C6-4-octylphenol at concentrations of 100 μg/L in acetone, with 100 μL added to each liter of sample. Adjust the sample pH to 2.0 using high-purity sulfuric acid to ensure protonation of phenolic compounds. For solid samples (sediments, sludges, or tissues), homogenize the sample and add internal standards during the extraction process. [1]

Perform solid-phase extraction (SPE) using polystyrene-divinylbenzene cartridges (500 mg, 6 mL) conditioned sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of acidified water (pH 2). Load the samples at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute the analytes with 2 × 5 mL of acetone into a concentrator tube. Concentrate the extract to approximately 100 μL under a gentle nitrogen stream at 30°C. For derivatization, add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl derivatives, which enhance volatility and chromatographic performance. [1]

GC-MS Instrumental Parameters

The analysis of derivatized alkylphenols employs gas chromatography coupled with mass spectrometry operating in selected ion monitoring (SIM) mode to achieve the necessary sensitivity and selectivity. Use a 30 m × 0.25 mm ID, 0.25 μm film thickness 5% phenyl methyl polysiloxane column. Maintain the helium carrier gas at a constant flow of 1.0 mL/min. Program the oven temperature as follows: initial temperature 60°C (hold 1 min), ramp to 150°C at 15°C/min, then to 280°C at 5°C/min (hold 10 min). Maintain the injector temperature at 250°C and use pulsed splitless injection (25 psi for 1 min) with a 1 μL injection volume. [1]

Set the mass spectrometer ion source temperature to 230°C and the transfer line to 280°C. Use electron impact ionization at 70 eV. For detection, employ selected ion monitoring (SIM) with the key ions for each compound as shown in Table 3. Establish retention times using authentic standards and ensure that the relative retention times of native compounds and their corresponding deuterated internal standards match within ±0.5%. Quantify using the ratio of the primary quantitation ion for each native compound to the corresponding ion for its internal standard, with confirmation ions providing additional verification. [1]

Table 3: Characteristic Ions for GC-MS Analysis of Deuterated Alkylphenol Standards

| Compound | Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) | Retention Window (min) |

|---|---|---|---|---|

| 13C6-4-Nonylphenol (TMS) | 235 | 220 | 277 | 18.5-19.5 |

| 4-Nonylphenol (TMS) | 235 | 220 | 277 | 18.5-19.5 |

| 13C6-4-Octylphenol (TMS) | 229 | 214 | 271 | 16.0-17.0 |

| 4-Octylphenol (TMS) | 223 | 208 | 265 | 16.0-17.0 |

| 13C6-NP-monoethoxylate (TMS) | 279 | 264 | 321 | 21.0-22.0 |

| NP-monoethoxylate (TMS) | 279 | 264 | 321 | 21.0-22.0 |

Experimental Protocol: LC-MS/MS Analysis of Alkylphenols

Sample Preparation and Cleanup

For LC-MS/MS analysis, sample preparation follows similar principles to GC-MS methods but eliminates the need for derivatization. Add deuterated internal standards (d2-4-nonylphenol and d2-4-octylphenol) to samples immediately after collection. For complex matrices such as wastewater, sludge, or biological tissues, incorporate an additional cleanup step using silica gel solid-phase extraction cartridges after the initial extraction. Evaporate the primary extract to near dryness and reconstitute in 1 mL of hexane. Condition silica cartridges (1 g, 6 mL) with 5 mL of hexane, load the samples, and elute the alkylphenols with 5 mL of hexane:ethyl acetate (60:40, v/v). Concentrate the eluent and reconstitute in 100 μL of methanol for LC-MS/MS analysis. [1] [4]

The dissolved organic matter (DOM) present in environmental samples can cause significant ionization suppression in electrospray ionization. Recent research has demonstrated that deuterated carboxylic acid-rich standards that mimic DOM structures can correct for this ionization suppression and instrument drift. In one approach, a d5-labeled compound free of isobaric interferences was used to assess ionization suppression in various aquatic sample extracts, improving concentration-based linearity in coastal DOM reference material. This approach enables 'pseudo-quantification' by correcting for matrix effects that would otherwise compromise accurate quantification. [4]

LC-MS/MS Instrumental Parameters

For LC-MS/MS analysis, employ a reversed-phase C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (5 mM ammonium acetate in water) and mobile phase B (methanol) with a gradient elution: 0 min (50% B), 0-5 min (50-95% B), 5-10 min (95% B), 10-11 min (95-50% B), followed by re-equilibration at 50% B for 4 minutes. Maintain a flow rate of 0.3 mL/min with an injection volume of 5 μL. [1] [3]

Operate the mass spectrometer using electrospray ionization in negative mode with the following source parameters: capillary voltage -2.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor the compounds using multiple reaction monitoring (MRM) with the transitions detailed in Table 4. Optimize collision energies for each transition to achieve maximum sensitivity. The use of deuterated internal standards with identical retention times to their target analytes allows for compensation of retention time shifts and ionization suppression effects that commonly occur in complex sample matrices. [1] [3]

Table 4: MRM Transitions for LC-MS/MS Analysis of Alkylphenols Using Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| d2-4-Nonylphenol | 223 | 133 | 147 | 20, 25 |

| 4-Nonylphenol | 221 | 131 | 145 | 20, 25 |

| d2-4-Octylphenol | 209 | 133 | 147 | 18, 23 |

| 4-Octylphenol | 207 | 131 | 145 | 18, 23 |

| d2-NP-monoethoxylate | 267 | 133 | 161 | 15, 20 |

| NP-monoethoxylate | 265 | 131 | 159 | 15, 20 |

Figure 2: Comprehensive workflow for the analysis of alkylphenols using deuterated internal standards with both GC-MS and LC-MS/MS analytical pathways

Quality Control and Method Validation

Quality Control Procedures

Implement a comprehensive quality control protocol to ensure the reliability of alkylphenol quantification using deuterated internal standards. Include procedural blanks with each batch of samples to monitor contamination, matrix spikes to determine recovery efficiencies, and duplicate analyses to assess precision. The recovery of internal standards should fall within 70-120% for most matrices, with relative standard deviations of less than 15% for replicate analyses. Monitor the ratio of confirmation ions to quantitation ions for each analyte, which should match those of calibration standards within ±20%. [1] [3]

For ongoing quality assurance, participate in interlaboratory proficiency testing programs, such as those organized under ISO 18857-2 methodology. These programs provide valuable assessment of methodological performance and comparability between laboratories. The deuterated internal standards listed in Figure 2 of the search results have undergone comprehensive evaluation through interlaboratory proficiency testing, resulting in their inclusion in international standard methods. Regular calibration verification using independent reference materials should be performed to maintain method accuracy over time. [1]

Troubleshooting and Method Optimization

Several common issues may arise during alkylphenol analysis that can be addressed through method optimization. If peak tailing occurs in GC-MS analysis, consider replacing the injector liner, trimming the column, or using a more active liner material. For ionization suppression in LC-MS/MS, additional sample cleanup or dilution may be necessary. If the deuterated internal standard response decreases significantly, check for potential degradation during sample storage or preparation. [1] [3]

When unexpected peaks appear in the chromatogram, particularly at masses corresponding to the internal standards, investigate potential sources of contamination or H/D exchange processes. In some cases, as observed in steroid analysis, deuterated internal standards can undergo oxidation followed by H/D exchange, leading to false positives. If this occurs, consider switching to 13C-labeled standards where the isotope cannot be exchanged, preserving the mass shift and preventing such artifacts. Method detection limits should be established using signal-to-noise ratios of 3:1, while quantification limits should be based on 10:1 signal-to-noise ratios, with verification using low-level fortified samples. [3]

Conclusion

The application of deuterated phenol internal standards represents a critical advancement in the accurate quantification of alkylphenols in environmental and biological matrices. These standards address the significant analytical challenges posed by the complex isomeric composition of technical alkylphenol mixtures and the variable matrix effects encountered in real samples. Through the protocols outlined in this document, researchers can achieve reliable quantification that meets rigorous regulatory requirements and contributes to our understanding of the environmental fate and transport of these concerning contaminants. The continued development of isomer-specific deuterated standards will further enhance our analytical capabilities, supporting improved monitoring and risk assessment of alkylphenols in the environment.

References

Comprehensive Application Notes and Protocols: Deuterated Phenols in Mass Spectrometry Method Development